molecular formula C10H10N2OS2 B1416135 3-(2-Pyridin-4-ylethyl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 1105192-22-0

3-(2-Pyridin-4-ylethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B1416135
M. Wt: 238.3 g/mol
InChI Key: GZDMOZZJDFUYIH-UHFFFAOYSA-N
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Description

Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .


Synthesis Analysis

Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported . This includes a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

The structure of pyridine compounds can be elucidated using spectroscopic methods like FT-IR, NMR (1H and 13C), and mass spectroscopy .


Chemical Reactions Analysis

Pyridine compounds can undergo various chemical reactions. For example, Salem et al. reported the synthesis of ethyl 3-amino-4-(furan-2-yl)-6-(naphthalen-1-yl)furo[2,3-b]pyridine-2-carboxylate 184 using a one-pot four-component reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyridine compounds can be determined by various methods. For example, the molecular weight can be computed .

Scientific Research Applications

Antimicrobial Activity

Research on 1,3-thiazolidin-4-one derivatives, which include 3-(2-Pyridin-4-ylethyl)-2-thioxo-1,3-thiazolidin-4-one, has demonstrated their significant antimicrobial potential. A study by (Arshad, 2020) reported the synthesis and characterization of such derivatives and highlighted their higher antimicrobial activity compared to the reference drug ciprofloxacin. Additionally, these compounds showed less toxic effects to HepG2 cells, indicating a potential for safe therapeutic applications.

Anti-inflammatory and Analgesic Effects

Compounds derived from thiazolidin-4-ones, similar to 3-(2-Pyridin-4-ylethyl)-2-thioxo-1,3-thiazolidin-4-one, have been found to exhibit good anti-inflammatory and analgesic activity. The study by (Ranga, Sharma, & Kumar, 2013) synthesized a series of pyridine derivatives of thiazolidin-4-ones and evaluated their effectiveness in these areas.

Antifungal Applications

A study focused on the synthesis and characterization of thiazolidinone compounds, including 3-(2-Pyridin-4-ylethyl)-2-thioxo-1,3-thiazolidin-4-one, demonstrated their activity against various fungal strains. (Obydennov et al., 2018) showed that these compounds exhibited a broad spectrum of antifungal activity, making them promising candidates for plant protection and treatment of fungal infections.

Protein Kinase Inhibition for Neurological and Oncological Disorders

Research by (Bourahla et al., 2021) on 1,3-thiazolidin-4-ones highlighted their potential as inhibitors of protein kinases like DYRK1A. These compounds could be used in developing treatments for neurological or oncological disorders where DYRK1A is involved.

Safety And Hazards

The safety and hazards of pyridine compounds can vary depending on their specific structures and functional groups. It’s important to refer to the appropriate safety data sheets for specific compounds .

Future Directions

The future directions in the field of pyridine compounds involve the development of new synthesis methodologies and the exploration of their biological activities .

properties

IUPAC Name

3-(2-pyridin-4-ylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS2/c13-9-7-15-10(14)12(9)6-3-8-1-4-11-5-2-8/h1-2,4-5H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDMOZZJDFUYIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)CCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901228472
Record name 3-[2-(4-Pyridinyl)ethyl]-2-thioxo-4-thiazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901228472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Pyridin-4-ylethyl)-2-thioxo-1,3-thiazolidin-4-one

CAS RN

1105192-22-0
Record name 3-[2-(4-Pyridinyl)ethyl]-2-thioxo-4-thiazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105192-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-(4-Pyridinyl)ethyl]-2-thioxo-4-thiazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901228472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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